

Dicyclopentadiene: A Comprehensive Technical Guide to its CAS Number and Safety Data

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Compound of Interest

Compound Name: DCPD

Cat. No.: B1670491

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Introduction

Dicyclopentadiene (**DCPD**) is a common industrial chemical primarily used in the production of polymers, resins, and as an intermediate in the synthesis of various chemicals, including some pesticides.^{[1][2]} Given its widespread use, a thorough understanding of its safety profile is paramount for professionals who may come into contact with it. This technical guide provides an in-depth overview of the Chemical Abstracts Service (CAS) number for dicyclopentadiene, its associated safety data, detailed experimental protocols for toxicity testing, and an examination of its known mechanisms of toxicity.

Dicyclopentadiene Identification

The primary, non-specific CAS number for dicyclopentadiene is 77-73-6.^{[3][4]} However, it is important to note that **DCPD** exists as two stereoisomers, for which specific CAS numbers also exist:

- endo-Dicyclopentadiene: 1755-01-7^[3]
- exo-Dicyclopentadiene: 933-60-8^[3]

Identifier	Value
CAS Number (non-specific)	77-73-6[3][5]
IUPAC Name	Tricyclo[5.2.1.0 ^{2,6}]deca-3,8-diene[4]
Molecular Formula	C ₁₀ H ₁₂ [4]
Molecular Weight	132.20 g/mol [6]

Quantitative Safety and Physical Data

Dicyclopentadiene presents several hazards that necessitate careful handling and storage. The following tables summarize its key safety classifications and physical properties.

Table 1: Hazard Classification

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 3	Flammable liquid and vapor[7][8]
Acute Toxicity, Oral	Category 4	Harmful if swallowed[7][9]
Acute Toxicity, Inhalation	Category 2	Fatal if inhaled[10]
Skin Corrosion/Irritation	Category 2	Causes skin irritation[7][9]
Serious Eye Damage/Irritation	Category 2A	Causes serious eye irritation[7][9]
Specific Target Organ Toxicity (Single Exposure)	Category 3	May cause respiratory irritation[7][9]
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	May cause damage to organs (kidney)[8]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Physical State	Colorless to pale yellow liquid or white brittle wax	[7][8]
Odor	Camphor-like	[7]
Melting Point	11 - 13 °C / 51.8 - 55.4 °F	[8]
Boiling Point	170 °C / 338 °F @ 760 mmHg	[8]
Flash Point	32 °C / 89.6 °F	[6][8]
Vapor Pressure	1.8 hPa @ 20 °C	[8]
Water Solubility	Slightly soluble (0.02 g/L at 25 °C)	[6][7]
Lower Explosive Limit (LEL)	0.8%	[11]
Upper Explosive Limit (UEL)	6.3%	[11]

Experimental Protocols for Safety Assessment

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable evaluation of chemical safety. The following sections detail the methodologies for key toxicological endpoints associated with dicyclopentadiene.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test is designed to assess the potential health hazards arising from short-term exposure to a substance via inhalation.[12][13]

- Test Animals: Typically, young adult rats of a single sex are used.[13]
- Exposure Method: Animals are exposed to the test substance as a vapor in a dynamic airflow inhalation exposure system for a predetermined duration, usually 4 hours.[13][14]

- Dosage: A limit test may be conducted at a single concentration (e.g., 5 mg/L for aerosols). If mortality is observed, a full study with at least three concentrations is performed to determine the median lethal concentration (LC50).[\[13\]](#)[\[14\]](#)
- Observation Period: Following exposure, animals are observed for at least 14 days.[\[12\]](#)[\[13\]](#)
- Data Collection: Observations include mortality, clinical signs of toxicity (e.g., respiratory distress, behavioral changes), and body weight changes. A gross necropsy is performed on all animals at the end of the study.[\[13\]](#)

Acute Dermal Toxicity (Based on OECD Guideline 402)

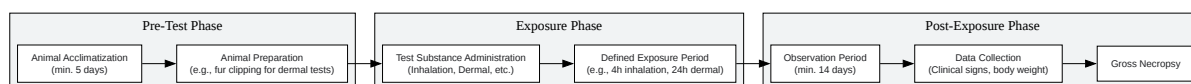
This study evaluates the adverse effects of a single dermal application of a substance.[\[15\]](#)[\[16\]](#)

- Test Animals: Adult rats, typically females, are used.[\[16\]](#)
- Preparation: The day before the test, fur is removed from the dorsal/flank area of the animal (at least 10% of the body surface area).[\[16\]](#)
- Application: The test substance is applied uniformly over the shaved area and held in contact with the skin for a 24-hour period using a porous gauze dressing and non-irritating tape.[\[17\]](#)[\[18\]](#)
- Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose levels is conducted.[\[18\]](#)
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[\[18\]](#)
- Data Collection: Daily observations for clinical signs of toxicity and weekly body weight measurements are recorded. A gross necropsy is performed on all animals at the conclusion of the study.[\[18\]](#)

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[\[19\]](#)[\[20\]](#)

- **Test Animals:** The albino rabbit is the preferred species.[21]
- **Application:** A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a semi-occlusive dressing for 4 hours.[21][22]
- **Procedure:** A sequential testing strategy is often employed. An initial test on one animal involves sequential patch removals at 3 minutes, 1 hour, and 4 hours to assess for severe reactions. If no corrosive effects are seen, a confirmatory test on additional animals is performed with a 4-hour exposure.[22][23]
- **Observation Period:** Skin reactions are evaluated at 60 minutes, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to determine the reversibility of effects.[23]
- **Data Collection:** Dermal reactions, including erythema (redness) and edema (swelling), are scored and recorded.[23]



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Caption: General experimental workflow for acute toxicity testing.

Mechanisms of Toxicity and Signaling Pathways

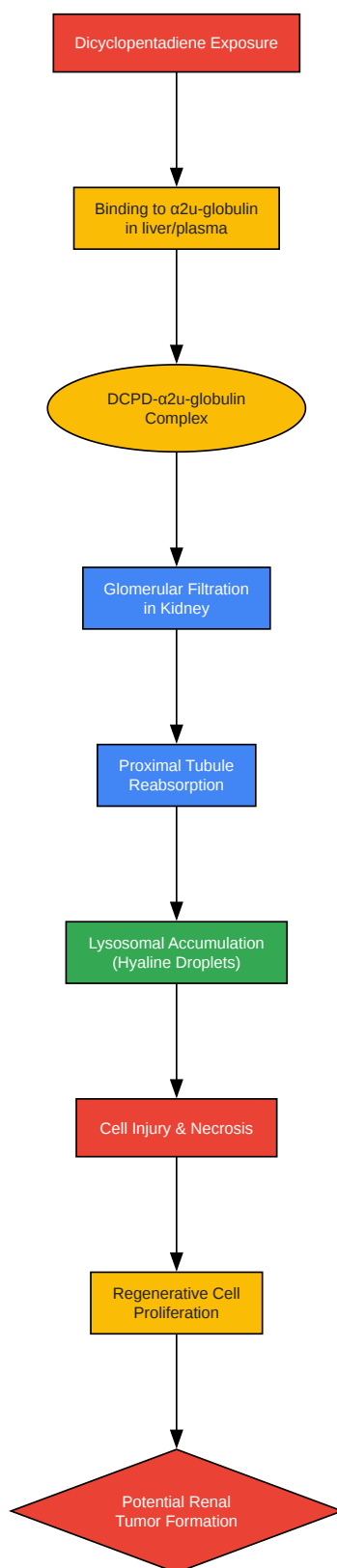
Dicyclopentadiene exposure can lead to toxicity in several organ systems, including the kidneys, lungs, and central nervous system.[11][24] The most well-characterized mechanism of toxicity is its effect on the kidneys of male rats.

Male Rat-Specific Nephrotoxicity: The Alpha-2u-globulin Pathway

Exposure to dicyclopentadiene has been shown to cause a specific type of kidney damage in male rats, known as alpha-2u-globulin nephropathy. This mechanism is considered to be specific to male rats and not relevant to humans.

The proposed pathway is as follows:

- **Binding:** Dicyclopentadiene or its metabolites are absorbed into the bloodstream and reach the liver, where the protein alpha-2u-globulin is synthesized in male rats. The chemical reversibly binds to alpha-2u-globulin.
- **Filtration and Reabsorption:** The alpha-2u-globulin-**DCPD** complex is freely filtered by the glomerulus in the kidney and then reabsorbed by the proximal tubule cells.
- **Lysosomal Accumulation:** The complex is more resistant to degradation by lysosomal enzymes than the native alpha-2u-globulin. This leads to the accumulation of the complex within the lysosomes of the proximal tubule cells, forming characteristic hyaline droplets.
- **Cell Injury and Necrosis:** The accumulation of these protein droplets leads to lysosomal overload, cell injury, and eventually cell death (necrosis).
- **Regenerative Proliferation:** The cell death triggers a sustained increase in cell proliferation as the kidney attempts to repair the damage. This chronic regenerative state is believed to promote the development of renal tumors in long-term studies.



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Caption: Alpha-2u-globulin mediated nephrotoxicity pathway.

Other Toxicities

- **Respiratory Irritation:** Inhalation of dicyclopentadiene vapors can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[11] The mechanism is likely a direct irritant effect on the mucous membranes.
- **Central Nervous System (CNS) Effects:** High concentrations of dicyclopentadiene vapor can cause CNS depression, with symptoms including headache, dizziness, and nausea.[4][10] The precise molecular signaling pathways for this effect are not well-elucidated but are likely related to interactions with neuronal membranes or neurotransmitter systems.
- **Hepatotoxicity:** While not the primary target organ, liver effects, including increased liver weight, have been observed in animal studies.[2] High doses may lead to liver enzyme induction. The specific signaling pathways involved in dicyclopentadiene-induced hepatotoxicity are not well-defined but may involve oxidative stress or mitochondrial dysfunction, common pathways in drug-induced liver injury.[25]

Conclusion

Dicyclopentadiene is a flammable and toxic chemical that requires careful management in a research or industrial setting. Its primary hazards include flammability, acute toxicity via inhalation, and irritation to the skin, eyes, and respiratory system. The well-defined experimental protocols provided by the OECD ensure that these hazards can be reliably assessed. While the molecular mechanisms for all of its toxic effects are not fully understood, the pathway for male rat-specific nephrotoxicity involving alpha-2u-globulin is a clear example of a well-characterized, species-specific toxicological pathway. Professionals working with dicyclopentadiene should adhere to all recommended safety precautions to minimize the risk of exposure and adverse health effects.

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